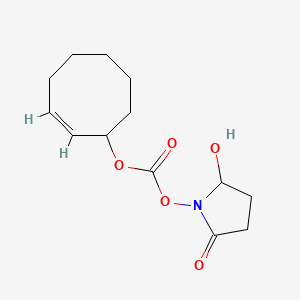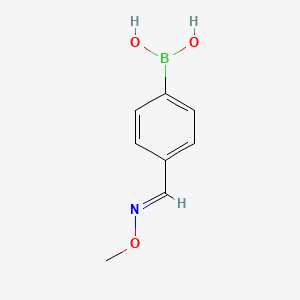
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is an organic compound with the molecular formula C19H14O2 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which combines the acenaphthylene moiety with a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acenaphthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of acenaphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acenaphthylene derivatives.
Scientific Research Applications
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Acenaphthene: A precursor in the synthesis of acenaphthylene derivatives.
Acenaphthoquinone: An oxidized form of acenaphthene with distinct chemical properties.
Benzoic Acid: A simple aromatic carboxylic acid used in various chemical reactions.
Uniqueness: 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is unique due to its combined structure of acenaphthylene and benzoic acid. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21) |
InChI Key |
IVSNQBGKVAVVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


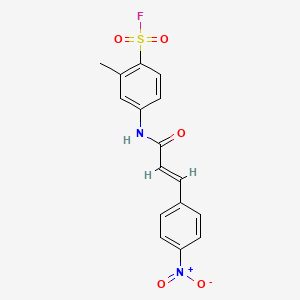
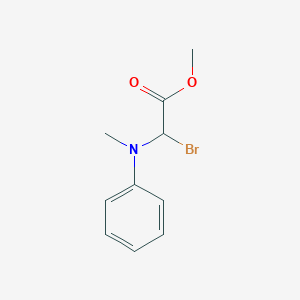
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)
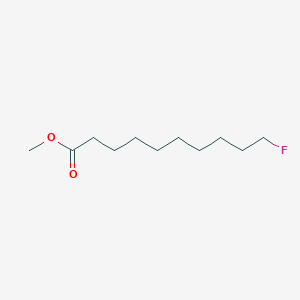
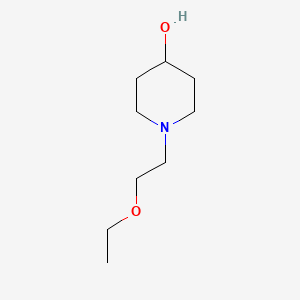
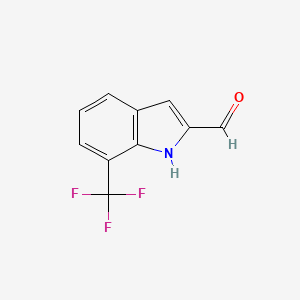
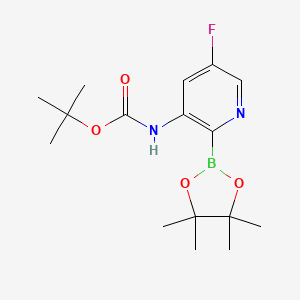
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
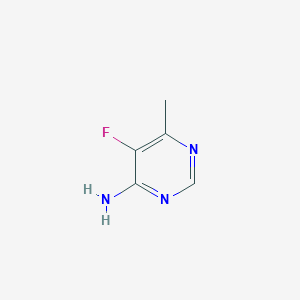

![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
